Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

Description

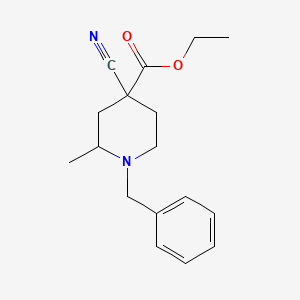

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate (CAS: 123730-67-6) is a piperidine derivative with a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . Its structure features:

- A 4-cyano group at the 4-position of the piperidine ring.

- A 2-methyl substituent on the piperidine backbone.

- A 1-(phenylmethyl) (benzyl) group at the 1-position.

- An ethyl ester at the 4-carboxylate position.

Properties

CAS No. |

270257-42-6 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3 |

InChI Key |

SIEAIBCTUHYJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Intermediates

- 4-methyl-2-picolinic acid or related substituted pyridine carboxylic acids are commonly used as starting materials for building the piperidine ring framework.

- Precursors such as oxalic acid diethyl ester and bromo-3-substituted propylene derivatives serve as intermediates in constructing the carbon skeleton via Grignard and addition reactions.

Key Synthetic Steps

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Hydrogenation Reduction | Reduction of 4-methyl-2-pyridine carboxylic acid to the corresponding piperidine derivative using hydrogen gas and a palladium catalyst. | Hydrogenation at 45–55 °C, 2–3 atm pressure, Pd/C catalyst, in methanol or ethanol solvent. | Saturated piperidine ring intermediate. |

| 2. Esterification | Conversion of the carboxylic acid group to the ethyl ester via reaction with sulfur oxychloride followed by addition of ethanol. | Reaction in toluene solvent, dropwise addition of SOCl2, then ethanol, ambient temperature. | Formation of ethyl piperidinecarboxylate ester. |

| 3. Introduction of Cyano Group | Cyanation at the 4-position using sodium cyanide or related cyanide sources under controlled conditions. | Reaction with sodium cyanide in aqueous or alcoholic medium, followed by hydrolysis. | 4-cyano substituted piperidine derivative. |

| 4. Benzylation of Nitrogen | Alkylation of the piperidine nitrogen with benzyl halides to introduce the phenylmethyl group. | Use of benzyl bromide or chloride in presence of base such as potassium carbonate in solvents like acetonitrile or acetone at reflux. | N-benzylated piperidine compound. |

| 5. Resolution and Purification | Separation of stereoisomers using chiral acids or chromatographic techniques to obtain the (2S)-isomer. | Chiral resolution with D-amygdalic acid or similar agents, crystallization, and column chromatography. | Pure enantiomerically enriched ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate. |

Representative Synthetic Route Example

Based on patent literature and research findings, a typical synthetic route is summarized below:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-methyl-2-pyridine carboxylic acid, Pd/C, H2 (2–3 atm), methanol, 45–55 °C | Hydrogenation to reduce pyridine ring to piperidine ring. |

| 2 | SOCl2 (1.1 equiv), toluene, then ethanol (3 equiv), room temperature | Esterification to form ethyl ester. |

| 3 | Sodium cyanide, aqueous medium | Introduction of cyano group at 4-position. |

| 4 | Benzyl bromide, K2CO3, acetonitrile, reflux | N-benzylation of piperidine nitrogen. |

| 5 | D-amygdalic acid, crystallization | Chiral resolution to isolate (2S)-enantiomer. |

Reaction Mechanisms and Conditions

- Hydrogenation : Catalytic hydrogenation saturates the pyridine ring to piperidine using palladium on charcoal catalyst under mild pressure and temperature.

- Esterification : The carboxylic acid is converted to an acid chloride intermediate by sulfur oxychloride, which then reacts with ethanol to form the ethyl ester.

- Cyanation : Nucleophilic substitution of a leaving group by cyanide ion introduces the cyano functionality.

- Benzylation : Nucleophilic substitution at the nitrogen atom with benzyl halide under basic conditions results in N-benzylation.

- Resolution : Chiral acids form diastereomeric salts with the racemic mixture, allowing separation by crystallization.

Research Findings and Optimization

- Continuous flow chemistry techniques have been explored to improve yield and purity, enabling better control of reaction parameters and scalability.

- Use of strong bases such as potassium carbonate or cesium carbonate in solvents like acetonitrile or acetone enhances the efficiency of alkylation steps.

- Microwave-assisted heating in solvents like ethanol or dimethylformamide (DMF) can accelerate certain coupling reactions.

- Resolution using D-amygdalic acid or other chiral organic acids yields high enantiomeric excess, critical for biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and biological activities of Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate with analogous compounds:

Key Observations

This aligns with Benzethidine’s opioid activity . The 4-cyano group in the target compound may improve metabolic stability compared to unsubstituted analogs like Ethyl 4-piperidinecarboxylate .

Synthetic Routes :

- Reductive amination (e.g., using NaBH₃CN) is a common method for piperidine derivatives, as seen in the synthesis of Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .

- The target compound’s synthesis likely involves similar strategies, though direct evidence is lacking.

Biological Activity Trends :

- Benzethidine ’s opioid activity highlights the importance of bulky aromatic substituents (e.g., phenyl and benzyloxy groups) in receptor binding .

- Piperidine derivatives with electron-withdrawing groups (e.g., CN, sulfonyl) often exhibit enhanced stability and diverse bioactivities, as seen in Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate .

Research Implications

The structural diversity of piperidine derivatives enables tailored modifications for drug discovery:

- Metabolic Studies: Glucuronidation of piperidinol derivatives (e.g., ) suggests pathways for optimizing the target compound’s pharmacokinetics .

Biological Activity

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and an ethyl ester. The molecular formula is , indicating a complex structure that contributes to its biological properties.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes, notably enoyl-ACP reductase, which plays a crucial role in fatty acid biosynthesis.

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In laboratory studies, it has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Animal model studies suggest that it may help mitigate neurodegenerative processes, possibly through its antioxidant properties and modulation of neurotransmitter systems.

Analgesic Properties

Some studies have indicated that this compound may possess analgesic effects. Its mechanism may involve the modulation of pain pathways through receptor interactions, although further research is necessary to elucidate these effects fully .

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria in vitro. |

| Study 2 | Showed neuroprotective effects in rodent models of neurodegeneration, with reduced markers of oxidative stress. |

| Study 3 | Investigated analgesic properties in pain models, indicating potential for development as a pain management drug. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For analogous piperidine derivatives, protocols often involve stepwise functionalization of the piperidine core. For example, introducing the cyano group at the 4-position may require nitrile precursors under basic conditions, while benzylation (phenylmethyl substitution) typically employs benzyl halides in the presence of a base like NaOH in dichloromethane . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and monitoring via TLC can enhance purity. Yield improvements may involve temperature control (e.g., reflux vs. room temperature) and stoichiometric adjustments of reagents .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, H NMR can resolve methyl groups (δ ~1.2–1.5 ppm) and benzyl protons (δ ~7.3 ppm aromatic, δ ~3.5–4.0 ppm for CH), while C NMR identifies the cyano carbon (δ ~115–120 ppm) and ester carbonyl (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, and FT-IR confirms functional groups (e.g., C≡N stretch ~2240 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar piperidine derivatives, this compound may pose acute toxicity (oral, dermal) and irritant hazards. Researchers should:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/contact by employing closed systems for reactions.

- Store in cool, dry conditions (2–8°C) away from oxidizers .

- In case of exposure, follow first-aid protocols: rinse skin/eyes with water, seek medical attention, and provide SDS documentation .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for modifying the piperidine core of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates for reactions like cyano-group substitution or ester hydrolysis. Tools like the ACD/Labs Percepta Platform predict physicochemical properties (logP, pKa) to guide solvent selection. Reaction path search algorithms combined with experimental validation (e.g., ICReDD’s feedback loop between computation and lab data) can identify optimal conditions for functional group transformations .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis of related piperidine derivatives?

- Methodological Answer : Stereochemical discrepancies often arise from competing reaction mechanisms (e.g., SN1 vs. SN2 pathways). To address this:

- Use chiral auxiliaries or catalysts to enforce stereoselectivity.

- Analyze diastereomer ratios via HPLC with chiral columns.

- Employ X-ray crystallography to unambiguously assign configurations, as seen in studies of ethyl 4-piperidone carboxylate derivatives .

Q. How can reactor design principles improve scalability for multi-step syntheses involving this compound?

- Methodological Answer : Modular reactor systems (e.g., continuous flow reactors) enhance reproducibility for steps like benzylation or esterification. Key factors include:

- Residence time distribution (RTD) optimization to minimize side reactions.

- In-line monitoring (e.g., UV-Vis, IR spectroscopy) for real-time quality control.

- Process intensification techniques (e.g., microwave-assisted heating) to accelerate slow steps, as demonstrated in piperidine carboxylate syntheses .

Q. What experimental approaches validate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : While direct data on this compound is limited, analogous studies employ:

- In vitro assays : Liver microsomal stability tests (e.g., incubation with rat/human liver microsomes, NADPH regeneration systems) to measure half-life.

- LC-MS/MS : Quantify parent compound degradation and metabolite formation.

- CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between predicted and observed NMR spectra?

- Methodological Answer :

Verify solvent and calibration standards (e.g., TMS for H NMR).

Check for dynamic effects (e.g., rotational barriers in piperidine rings causing splitting).

Compare with literature data for similar compounds (e.g., ethyl 4-piperidinecarboxylate derivatives, δ ~4.1 ppm for ester OCH) .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What steps mitigate decomposition during storage of lab-scale batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.